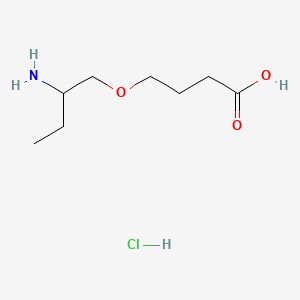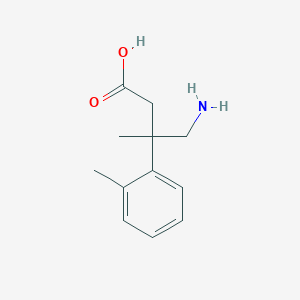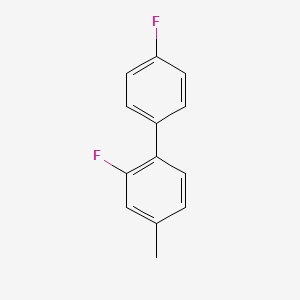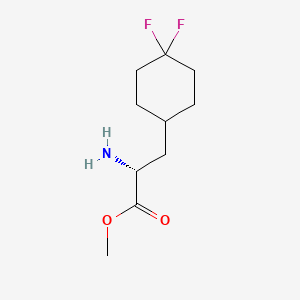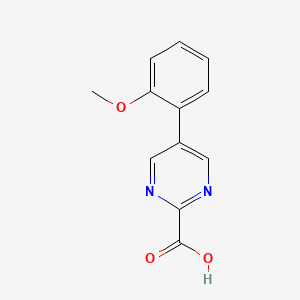
1-((1-Aminocyclohexyl)methyl)-3-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Aminocyclohexyl)methyl)-3-propylurea is an organic compound that features a cyclohexyl ring with an amino group, a propyl chain, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Aminocyclohexyl)methyl)-3-propylurea typically involves the reaction of 1-aminocyclohexylmethanol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of 1-aminocyclohexylmethanol: This intermediate is synthesized by the reduction of 1-aminocyclohexanone using a reducing agent such as sodium borohydride.
Reaction with propyl isocyanate: The 1-aminocyclohexylmethanol is then reacted with propyl isocyanate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-((1-Aminocyclohexyl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the urea moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
科学研究应用
1-((1-Aminocyclohexyl)methyl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 1-((1-Aminocyclohexyl)methyl)-3-propylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and urea moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
相似化合物的比较
- 1-aminocyclohexylmethanol
- 1-aminocyclohexanone
- Propylurea
Comparison: 1-((1-Aminocyclohexyl)methyl)-3-propylurea is unique due to the presence of both a cyclohexyl ring and a urea moiety, which confer specific chemical and biological properties
属性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
1-[(1-aminocyclohexyl)methyl]-3-propylurea |
InChI |
InChI=1S/C11H23N3O/c1-2-8-13-10(15)14-9-11(12)6-4-3-5-7-11/h2-9,12H2,1H3,(H2,13,14,15) |
InChI 键 |
XOPXVMVFEDDLGG-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NCC1(CCCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


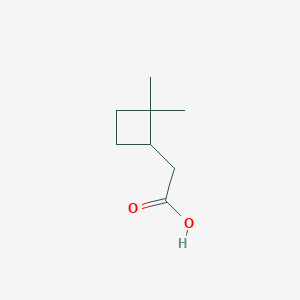
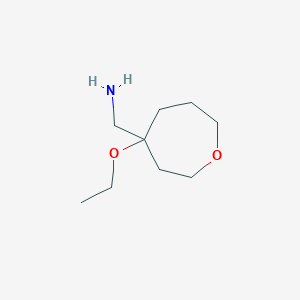

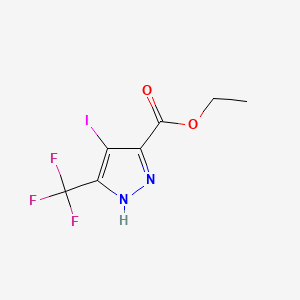
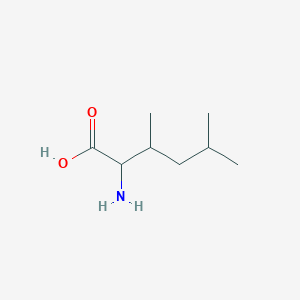
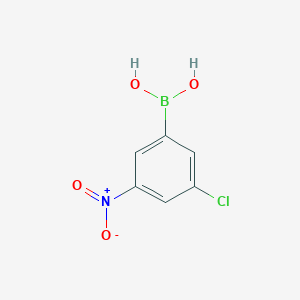
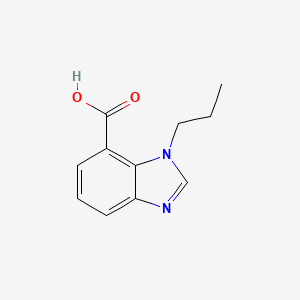
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)
